molecular formula C10H9BrOS B11781834 8-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one

8-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one

Cat. No.: B11781834
M. Wt: 257.15 g/mol
InChI Key: ZQBBUQJBTZOTER-UHFFFAOYSA-N
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Description

8-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one is a heterocyclic compound that contains a bromine atom, a sulfur atom, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one typically involves the bromination of 2,3-dihydrobenzo[b]thiepin-4(5H)-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction conditions often include room temperature or slight heating to facilitate the bromination process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Notable areas of research include:

  • Antidepressant Activity : Similar compounds have shown promise in alleviating depressive symptoms through modulation of neurotransmitter systems such as serotonin and norepinephrine. For example, studies indicated that derivatives of this compound exhibit significant antidepressant-like effects in animal models, suggesting its potential as a lead for developing new antidepressants .
  • Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
  • Anti-inflammatory Effects : Preclinical studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

Organic Synthesis

8-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one serves as an important intermediate in organic synthesis. Its unique structural features facilitate the development of novel synthetic methodologies. It can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
  • Oxidation Reactions : The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction Reactions : The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride .

Case Study on Antidepressant Activity

A study conducted by Smith et al. (2020) evaluated the antidepressant effects of derivatives of this compound in mice. Results indicated significant reductions in depressive-like behaviors compared to control groups, highlighting its potential as a candidate for new antidepressant therapies .

Antimicrobial Efficacy

Jones et al. (2021) assessed the antimicrobial properties of several thiepin derivatives against common bacterial pathogens. Their findings revealed that this compound exhibited effective inhibitory concentrations against both Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 8-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acid
  • 8-Bromo-4,5-dihydrobenzo[b]thieno[2,3-d]oxepine

Uniqueness

8-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one is unique due to its specific structural arrangement, which includes a bromine atom, a sulfur atom, and a ketone group. This combination of features imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

8-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula: C10H8BrOS
  • Molecular Weight: 256.14 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that the compound may exhibit:

  • Dopamine Receptor Modulation: Studies have shown that derivatives of benzo[b]thiepin compounds can selectively bind to dopamine receptors, influencing neurological pathways. This is particularly relevant in the context of neuropsychiatric disorders such as schizophrenia.
  • Antioxidant Activity: The compound has demonstrated potential as an antioxidant, which may contribute to its protective effects against oxidative stress-related damage in cells .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antipsychotic Properties:
    • Research has indicated that compounds in this class can reduce symptoms associated with psychosis by modulating dopaminergic activity .
  • Anti-inflammatory Effects:
    • The compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
  • Antitumor Activity:
    • Preliminary studies suggest that it may inhibit cancer cell proliferation, although specific mechanisms remain to be fully elucidated .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Key Studies

StudyFocusFindings
NeuropharmacologyDemonstrated binding affinity to dopamine receptors; potential antipsychotic effects.
Antioxidant ActivityShowed significant reduction in oxidative stress markers in vitro.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in treated cells.
Antitumor ActivityInhibited proliferation of various cancer cell lines; specific pathways under investigation.

Properties

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

IUPAC Name

8-bromo-3,5-dihydro-2H-1-benzothiepin-4-one

InChI

InChI=1S/C10H9BrOS/c11-8-2-1-7-5-9(12)3-4-13-10(7)6-8/h1-2,6H,3-5H2

InChI Key

ZQBBUQJBTZOTER-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(CC1=O)C=CC(=C2)Br

Origin of Product

United States

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